Cas no 81278-86-6 (5,8-Dibromoquinoline)

5,8-Dibromoquinoline is a brominated quinoline derivative with the molecular formula C₉H₅Br₂N. This compound is characterized by the presence of bromine atoms at the 5 and 8 positions of the quinoline ring, enhancing its reactivity and utility in organic synthesis. It serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials due to its ability to undergo cross-coupling reactions, nucleophilic substitutions, and other transformations. The bromine substituents provide distinct regioselectivity, facilitating further functionalization. With high purity and stability, 5,8-Dibromoquinoline is a valuable building block for researchers in medicinal chemistry and material science.
5,8-Dibromoquinoline structure
5,8-Dibromoquinoline structure
商品名:5,8-Dibromoquinoline
CAS番号:81278-86-6
MF:C9H5Br2N
メガワット:286.950700521469
MDL:MFCD04966994
CID:857028
PubChem ID:819935

5,8-Dibromoquinoline 化学的及び物理的性質

名前と識別子

    • 5,8-Dibromoquinoline
    • 5,8-DIBROMO-ISOQUINOLINE
    • 5,8-Dibromchinolin
    • Quinoline,5,8-dibromo
    • 5,8-Dibromoquinoline (ACI)
    • MDL: MFCD04966994
    • インチ: 1S/C9H5Br2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H
    • InChIKey: LCSHATKNSDVDRY-UHFFFAOYSA-N
    • ほほえんだ: BrC1C2C(=CC=CN=2)C(Br)=CC=1

計算された属性

  • せいみつぶんしりょう: 284.87900
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 0

じっけんとくせい

  • PSA: 12.89000
  • LogP: 3.75980

5,8-Dibromoquinoline セキュリティ情報

5,8-Dibromoquinoline 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5,8-Dibromoquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-254920-0.5g
5,8-dibromoquinoline
81278-86-6 95.0%
0.5g
$21.0 2025-02-20
abcr
AB272301-10 g
5,8-Dibromoquinoline, 95%; .
81278-86-6 95%
10g
€191.60 2023-04-26
Enamine
EN300-254920-0.1g
5,8-dibromoquinoline
81278-86-6 95.0%
0.1g
$19.0 2025-02-20
SHENG KE LU SI SHENG WU JI SHU
sc-262735A-5 g
5,8-Dibromoquinoline,
81278-86-6
5g
¥2,031.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-262735-1g
5,8-Dibromoquinoline,
81278-86-6
1g
¥572.00 2023-09-05
eNovation Chemicals LLC
D640960-100G
5,8-Dibromo-isoquinoline
81278-86-6 95%
100g
$1000 2024-08-03
TRC
D426140-500mg
5,8-Dibromoquinoline
81278-86-6
500mg
$87.00 2023-05-18
abcr
AB272301-5 g
5,8-Dibromoquinoline, 95%; .
81278-86-6 95%
5g
€125.30 2023-04-26
Enamine
EN300-254920-0.05g
5,8-dibromoquinoline
81278-86-6 95.0%
0.05g
$19.0 2025-02-20
Chemenu
CM144999-25g
5,8-Dibromoquinoline
81278-86-6 95%
25g
$281 2021-08-05

5,8-Dibromoquinoline 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Aluminum bromide
リファレンス
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
2.1 Reagents: Aluminum bromide
リファレンス
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
2.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
3.1 Reagents: Aluminum bromide
リファレンス
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Ethanol ,  Water
2.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
3.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
4.1 Reagents: Aluminum bromide
リファレンス
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
2.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
3.1 Reagents: Aluminum bromide
リファレンス
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
2.1 Reagents: Aluminum bromide
リファレンス
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Ethanol ,  Water
2.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
3.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
4.1 Reagents: Aluminum bromide
リファレンス
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Iodine ,  Sulfuric acid ,  Ferrous sulfate Solvents: Water ;  4 h, 110 °C
リファレンス
Facile synthesis of 5,8-linked quinoline-based copolymers
Tomar, Manisha; et al, Polymer International, 2012, 61(8), 1318-1325

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane
リファレンス
Bromination of quinolines by N-bromosuccinimide. Study of the isomeric composition of the bromination products by NMR and GLC methods
Tochilkin, A. I.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1988, (8), 1084-90

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
2.1 Reagents: Aluminum bromide
リファレンス
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Aluminum bromide
リファレンス
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
2.1 Reagents: Aluminum bromide
リファレンス
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

5,8-Dibromoquinoline Raw materials

5,8-Dibromoquinoline Preparation Products

5,8-Dibromoquinoline 関連文献

5,8-Dibromoquinolineに関する追加情報

Comprehensive Overview of 5,8-Dibromoquinoline (CAS No. 81278-86-6): Properties, Applications, and Industry Insights

5,8-Dibromoquinoline (CAS No. 81278-86-6) is a halogenated quinoline derivative that has garnered significant attention in pharmaceutical and material science research. This compound, characterized by its bromine-substituted quinoline structure, serves as a versatile intermediate in organic synthesis. Its unique molecular architecture enables applications ranging from fluorescent probes to agrochemical development, aligning with current trends in sustainable chemistry and precision medicine.

The growing demand for quinoline-based compounds in drug discovery—particularly for antimalarial and anticancer research—has propelled interest in 5,8-Dibromoquinoline. Researchers frequently explore its reactivity in cross-coupling reactions, a topic trending in AI-driven chemistry platforms like Reaxys and SciFinder. Recent studies highlight its potential in designing OLED materials, addressing the surge in searches for "organic electronics building blocks."

From a synthetic perspective, CAS No. 81278-86-6 exhibits remarkable stability under ambient conditions, with a melting point range of 120-123°C. Analytical data (HPLC purity >98%) confirms its utility as a high-purity reference standard—a critical factor for laboratories complying with ICH Q3D guidelines. This aligns with industry concerns about heavy metal impurities in APIs, a frequently queried subject in regulatory forums.

Environmental considerations surrounding brominated compounds have led to innovations in greener synthesis routes for 5,8-Dibromoquinoline. Microwave-assisted bromination and solvent-free protocols now dominate scholarly discussions, reflecting the "green chemistry" trend that saw a 140% increase in Google Scholar citations since 2020. Such methods address the compound’s traditional synthesis challenges while minimizing hazardous waste generation.

In material science, the electronic effects of bromine atoms at the 5,8-positions make this compound valuable for designing charge-transfer complexes. Patent analyses reveal its incorporation into photovoltaic materials, coinciding with rising searches for "non-fullerene acceptors." The compound’s UV-Vis absorption at 320 nm further enables applications in photoactive coatings, a niche with 35% annual growth in market research reports.

Quality control protocols for 81278-86-6 emphasize GC-MS characterization and residual solvent analysis—topics frequently appearing in USP/EP compliance webinars. The compound’s shelf-life extension strategies using nitrogen-blanketed storage respond to common stability queries from industrial users. These technical nuances position it as a case study in modern chemical logistics optimization.

Emerging applications in bioimaging probes leverage the compound’s fluorophore-like properties, particularly in mitochondrial tracking—a hot topic in cell biology publications. This dual functionality (synthetic utility + imaging capability) makes 5,8-Dibromoquinoline a compelling subject for interdisciplinary research, as evidenced by its inclusion in 17% of recent quinoline-related PubMed Central articles.

The compound’s structure-activity relationships continue to inspire computational chemistry studies, with Gaussian simulations predicting its HOMO-LUMO gaps for molecular electronics applications. Such data-driven approaches resonate with the "AI in chemistry" trend, where 62% of surveyed researchers now integrate predictive modeling in heterocyclic compound design.

Supply chain analytics indicate steady growth in 5,8-Dibromoquinoline procurement by Asian CROs, correlating with regional expansion in contract research services. Technical bulletins now emphasize crystallization optimization techniques—addressing frequent manufacturer inquiries about polymorph control during scale-up.

Looking ahead, the compound’s role in catalytic C-H activation methodologies positions it at the forefront of atom-economical synthesis research. With over 200 cross-references in metal-organic framework (MOF) studies since 2022, CAS 81278-86-6 exemplifies the convergence of traditional heterocycles with cutting-edge materials science—a narrative increasingly captured in high-impact factor journals like Chemical Science and ACS Catalysis.

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Amadis Chemical Company Limited
(CAS:81278-86-6)5,8-Dibromoquinoline
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清らかである:99%
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価格 ($):194.0